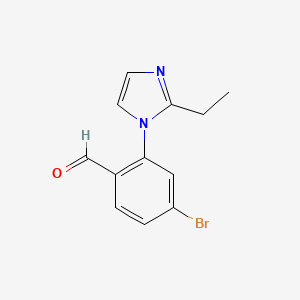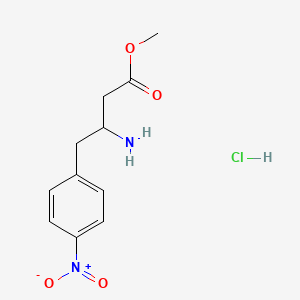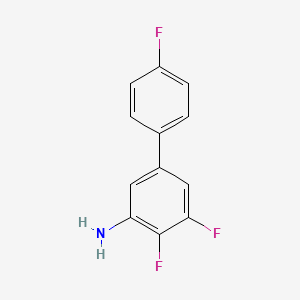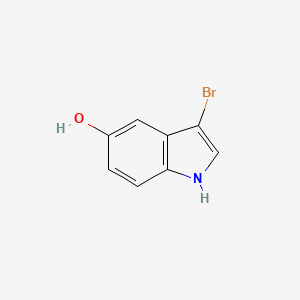
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol is a chemical compound characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is notable for its photo-reactive properties, making it useful in various scientific applications, particularly in the field of photoaffinity labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol typically involves the formation of the diazirine ring followed by the introduction of the ethan-1-ol group. One common method includes the reaction of a suitable precursor with a diazo compound under controlled conditions. The reaction is often carried out in the presence of a base and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diazirine ring into other nitrogen-containing functional groups.
Substitution: The hydroxyl group in ethan-1-ol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or other nitrogen-containing compounds.
科学的研究の応用
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol is widely used in scientific research due to its photo-reactive properties. Some key applications include:
Chemistry: Used in photoaffinity labeling to study molecular interactions and binding sites.
Biology: Employed in the identification of protein-protein interactions and the mapping of active sites in enzymes.
Medicine: Utilized in drug discovery and development to identify potential drug targets and binding mechanisms.
Industry: Applied in the development of new materials and coatings with specific properties.
作用機序
The mechanism of action of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol involves the activation of the diazirine ring upon exposure to ultraviolet light. This activation leads to the formation of a highly reactive carbene intermediate, which can covalently bind to nearby molecules. This property makes it particularly useful in photoaffinity labeling, where it can form stable covalent bonds with target molecules, allowing for their identification and study.
類似化合物との比較
Similar Compounds
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethanol
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
Uniqueness
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol is unique due to its specific structure, which combines the photo-reactive diazirine ring with the ethan-1-ol group. This combination allows for versatile applications in various fields, particularly in photoaffinity labeling, where it can be used to study a wide range of molecular interactions.
特性
分子式 |
C4H8N2O |
|---|---|
分子量 |
100.12 g/mol |
IUPAC名 |
1-(3-methyldiazirin-3-yl)ethanol |
InChI |
InChI=1S/C4H8N2O/c1-3(7)4(2)5-6-4/h3,7H,1-2H3 |
InChIキー |
RQDNIGQHSNLWIZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1(N=N1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



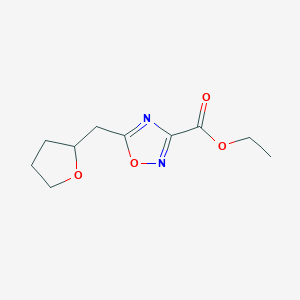
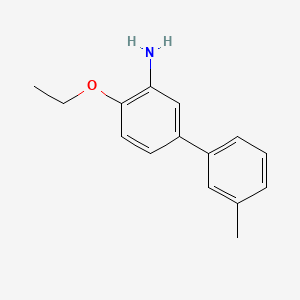

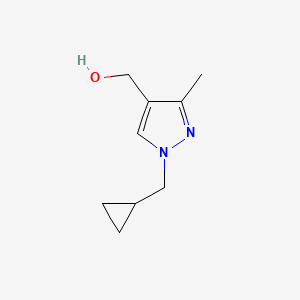
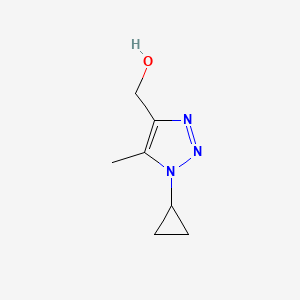
![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
